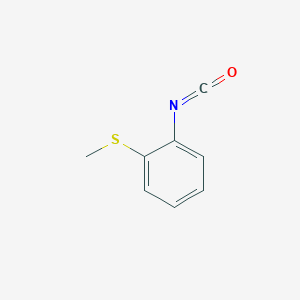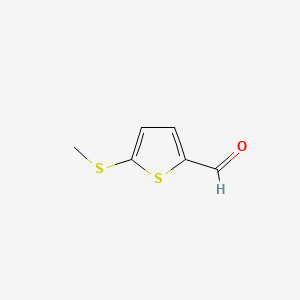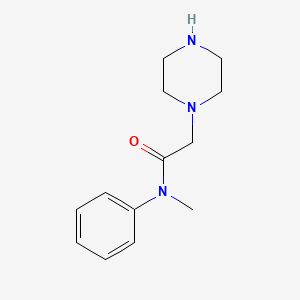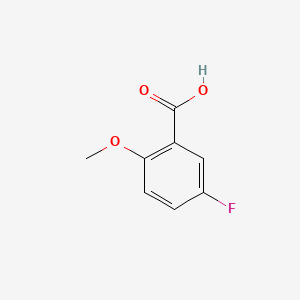
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin contains a total of 66 bonds. These include 42 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, and 18 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 1 aliphatic ester .Physical And Chemical Properties Analysis
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a white amorphous powder . It has a molecular weight of 512.51 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-asp-amc is used in the preparation of peptide substrates based on 3-amino-7-methylcoumarin (AMC) by Fmoc Solid Phase Peptide Synthesis (SPPS). After Fmoc removal, peptide assembly can proceed using standard coupling methods. Treatment with 95% trifluoroacetic acid (TFA) releases the peptide-AMC directly from the solid phase .
Enzyme Assays
It serves as a sensitive and specific fluorogenic substrate used to assay for lysosomal glycoasparaginase (aspartylglucosaminidase) activity and the diagnosis of aspartylglucosaminuria .
Wirkmechanismus
Target of Action
The primary target of Fmoc-Asp-AMC is the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds .
Mode of Action
Fmoc-Asp-AMC interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, typically piperidine . This allows for the controlled assembly of peptides .
Biochemical Pathways
The use of Fmoc-Asp-AMC in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group provides a means of protecting the amino group during this process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .
Pharmacokinetics
Its properties relevant to its use in synthesis include its stability under the conditions of peptide synthesis and its reactivity with the amino group of the incoming amino acid .
Result of Action
The use of Fmoc-Asp-AMC in peptide synthesis results in the formation of peptide bonds in a controlled manner . This allows for the synthesis of peptides of significant size and complexity . The final product of the reaction is the desired peptide, with the Fmoc group removed .
Action Environment
The action of Fmoc-Asp-AMC is influenced by the conditions of the peptide synthesis. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation . Additionally, the temperature and pH can also influence the rate and efficiency of the reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFCKXPEQMMDK-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373216 |
Source


|
| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
CAS RN |
238084-15-6 |
Source


|
| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

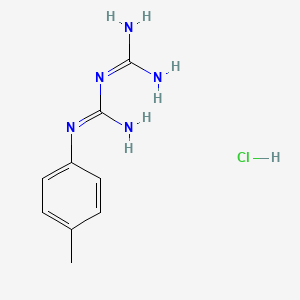


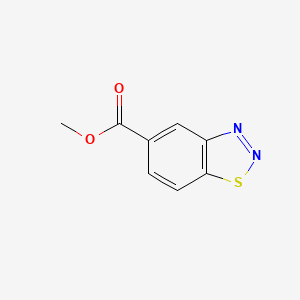
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

